Sodium;2-(3-prop-2-enyloxetan-3-yl)oxyacetate
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Overview
Description
Sodium;2-(3-prop-2-enyloxetan-3-yl)oxyacetate is a chemical compound with the molecular formula C8H11NaO4. It is also known by its IUPAC name, sodium 2-((3-allyloxetan-3-yl)oxy)acetate . This compound is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and an allyl group attached to the oxetane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2-((3-allyloxetan-3-yl)oxy)acetate typically involves the reaction of 3-allyloxetan-3-ol with sodium chloroacetate under basic conditions. The reaction proceeds through the formation of an intermediate ester, which is then converted to the sodium salt by treatment with a sodium hydroxide solution .
Industrial Production Methods
Industrial production methods for sodium 2-((3-allyloxetan-3-yl)oxy)acetate are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Sodium 2-((3-allyloxetan-3-yl)oxy)acetate can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyl group can yield epoxides, while nucleophilic substitution can produce a variety of substituted oxetane derivatives .
Scientific Research Applications
Sodium 2-((3-allyloxetan-3-yl)oxy)acetate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules with oxetane rings.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of sodium 2-((3-allyloxetan-3-yl)oxy)acetate involves its interaction with molecular targets and pathways in biological systems. The oxetane ring and allyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biomolecules. These interactions can modulate biological pathways and result in specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Sodium;2-(3-ethenyloxetan-3-yl)oxyacetate: This compound has a similar structure but with an ethenyl group instead of an allyl group.
Sodium;2-(3-prop-2-enyloxetan-3-yl)oxyacetate: This is the compound of interest.
Uniqueness
Sodium 2-((3-allyloxetan-3-yl)oxy)acetate is unique due to the presence of both an oxetane ring and an allyl group. This combination imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .
Properties
IUPAC Name |
sodium;2-(3-prop-2-enyloxetan-3-yl)oxyacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4.Na/c1-2-3-8(5-11-6-8)12-4-7(9)10;/h2H,1,3-6H2,(H,9,10);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCLZEQSGXRPDLF-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(COC1)OCC(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NaO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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